Dichloromethanesulfonyl chloride

Description

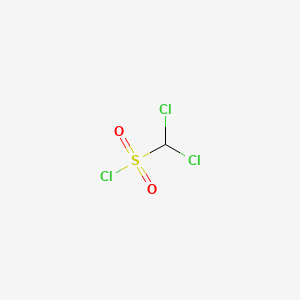

Structure

3D Structure

Properties

IUPAC Name |

dichloromethanesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CHCl3O2S/c2-1(3)7(4,5)6/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTCPYHGKJGSSPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(S(=O)(=O)Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CHCl3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40194119 | |

| Record name | Dichloromethanesulphonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40194119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41197-29-9 | |

| Record name | 1,1-Dichloromethanesulfonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=41197-29-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dichloromethanesulphonyl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041197299 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dichloromethanesulphonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40194119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dichloromethanesulphonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.214 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Dichloromethanesulfonyl Chloride: A Technical Guide for the Synthetic Chemist

Abstract

Dichloromethanesulfonyl chloride emerges as a reactive and potentially versatile building block for synthetic chemistry, particularly within the realms of pharmaceutical and agrochemical research. This technical guide provides a comprehensive overview of its chemical identity, structural features, and physical properties. A detailed, field-proven protocol for its synthesis is presented, alongside an in-depth discussion of its reactivity, underpinned by the electronic effects of the geminal chlorine atoms. While direct applications in marketed drugs are not widely documented, this guide explores its potential utility in the synthesis of novel sulfonamide derivatives and other biologically active scaffolds, drawing parallels with structurally related and commercially significant sulfonyl chlorides. This document is intended to serve as a foundational resource for researchers and scientists in drug development, offering the necessary technical insights to evaluate and potentially incorporate this compound into their synthetic strategies.

Chemical Identity and Physicochemical Properties

This compound is a halogenated aliphatic sulfonyl chloride. Its unique structure, featuring two chlorine atoms on the alpha-carbon to the sulfonyl chloride moiety, imparts distinct reactivity that can be leveraged in organic synthesis.

Chemical Structure and CAS Number

The definitive identification of this compound is provided by its CAS number and molecular structure.

-

Chemical Name: this compound[1]

-

Synonyms: Dichloromethanesulphonyl chloride, Dichloromethylsulphonyl chloride, Methanesulfonyl chloride, 1,1-dichloro-[1]

-

CAS Number: 41197-29-9[1]

-

Molecular Formula: CHCl₃O₂S[1]

-

Molecular Weight: 183.44 g/mol [1]

Structure:

Caption: Proposed two-step synthesis of this compound.

Experimental Protocol (Proposed)

This protocol is adapted from the synthesis of the analogous chloromethanesulfonyl chloride and is expected to provide a good yield of the desired product. [2][3]Note: This reaction should be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment.

Step 1: Synthesis of Sodium Dichloromethanesulfonate

-

To a solution of sodium sulfite (1.0 equiv.) in water, add dichloromethane (excess, can also be used as a co-solvent).

-

The mixture is heated to reflux with vigorous stirring for several hours. The progress of the reaction can be monitored by techniques such as TLC or GC-MS of quenched aliquots.

-

Upon completion, the aqueous layer is separated and concentrated under reduced pressure to yield crude sodium dichloromethanesulfonate, which should be thoroughly dried before the next step.

Step 2: Synthesis of this compound

-

Suspend the dried sodium dichloromethanesulfonate (1.0 equiv.) in a suitable chlorinating agent such as phosphoryl chloride (POCl₃) or thionyl chloride (SOCl₂) (used in excess as the solvent).

-

The suspension is stirred at room temperature or gently heated to initiate the reaction. The reaction is typically exothermic and may require initial cooling.

-

The reaction is monitored until the starting material is consumed.

-

After completion, the excess chlorinating agent is removed by distillation under reduced pressure.

-

The residue is carefully quenched by pouring it onto crushed ice.

-

The aqueous mixture is extracted with a suitable organic solvent (e.g., dichloromethane). [4]7. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is then purified by vacuum distillation to afford this compound as a colorless oil. [2][3]

Reactivity and Mechanistic Considerations

The reactivity of this compound is dominated by the highly electrophilic sulfur atom of the sulfonyl chloride group. This makes it an excellent reagent for introducing the dichloromethanesulfonyl moiety onto nucleophiles.

Reaction with Amines to Form Sulfonamides

The most prominent reaction of sulfonyl chlorides in medicinal chemistry is their reaction with primary and secondary amines to form sulfonamides. [5]This reaction proceeds via a nucleophilic addition-elimination mechanism.

Caption: General mechanism for the formation of sulfonamides.

The lone pair of the amine nitrogen attacks the electrophilic sulfur atom, forming a tetrahedral intermediate. This is followed by the elimination of a chloride ion to yield the protonated sulfonamide. A base, often an excess of the amine reactant or a non-nucleophilic base like triethylamine, is required to neutralize the generated HCl. [6]

The Influence of the Dichloromethyl Group

The two chlorine atoms on the alpha-carbon have a significant impact on the reactivity of the sulfonyl chloride group through their strong electron-withdrawing inductive effect (-I effect). This effect has two major consequences:

-

Increased Electrophilicity of the Sulfur Atom: The chlorine atoms pull electron density away from the sulfonyl group, making the sulfur atom even more electron-deficient and thus more susceptible to nucleophilic attack. This can lead to faster reaction rates compared to non-chlorinated or monochlorinated analogs.

-

Increased Acidity of the Alpha-Proton: The electron-withdrawing nature of the sulfonyl group and the two chlorine atoms makes the single proton on the alpha-carbon relatively acidic. This could potentially be exploited in certain base-mediated reactions, although it also introduces the possibility of side reactions under strongly basic conditions.

Applications in Drug Discovery and Development

While specific examples of this compound in the synthesis of marketed drugs are not readily found in the literature, its potential as a building block in medicinal chemistry is significant, primarily due to the importance of the sulfonamide functional group. Sulfonamides are a key pharmacophore in a wide range of therapeutic agents, including antibacterial drugs, diuretics, anticonvulsants, and carbonic anhydrase inhibitors.

The introduction of a dichloromethyl group via this compound can significantly impact the physicochemical properties of a lead molecule, such as:

-

Lipophilicity: The chlorine atoms will increase the lipophilicity of the molecule, which can influence its absorption, distribution, metabolism, and excretion (ADME) profile.

-

Metabolic Stability: The C-H bond in the dichloromethyl group may be more resistant to metabolic oxidation compared to a simple methyl or methylene group.

-

Binding Interactions: The dichloromethyl group can participate in specific interactions with biological targets, such as halogen bonding, which can enhance binding affinity and selectivity.

Although direct synthetic applications for this compound in well-known drugs like Dorzolamide or Brinzolamide were not found in the reviewed literature, [7][8][9][10][11][12][13][14][15]the synthesis of these carbonic anhydrase inhibitors often involves the use of other sulfonyl chlorides to construct the crucial sulfonamide moiety. This highlights the general utility of sulfonyl chlorides as a class of reagents in the synthesis of such therapeutic agents.

Safety and Handling

This compound is a reactive and hazardous chemical that must be handled with appropriate safety precautions.

GHS Hazard Classification

Based on data for analogous sulfonyl chlorides, the following GHS classifications are likely applicable:

-

Acute Toxicity, Oral: Category 4

-

Skin Corrosion/Irritation: Category 1B [16]* Serious Eye Damage/Eye Irritation: Category 1 [16]

Handling and Storage

-

Handling: Use only in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Avoid breathing vapors. [4][17]* Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as water, strong bases, and oxidizing agents. Keep the container tightly sealed. Due to its moisture sensitivity, storage under an inert atmosphere (e.g., nitrogen or argon) is recommended. [16]

First Aid Measures

-

In case of skin contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention immediately.

-

In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention immediately.

-

In case of inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention immediately.

-

In case of ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Get medical attention immediately.

Conclusion

This compound is a valuable, albeit specialized, reagent for organic synthesis. Its heightened reactivity, driven by the electronic effects of the geminal chlorine atoms, makes it an efficient precursor for the synthesis of dichloromethyl-substituted sulfonamides and other related compounds. While its application in the synthesis of currently marketed pharmaceuticals is not prominent, its potential for use in the discovery of new chemical entities with modulated physicochemical and pharmacological properties is significant. This guide provides the foundational knowledge for researchers to safely handle, synthesize, and strategically employ this compound in their research and development endeavors.

References

- Google Patents. (n.d.). DE19732030B4 - Process for the preparation of chloromethanesulfonyl chloride.

-

NIST. (n.d.). Chloromethanesulfonyl chloride. In NIST Chemistry WebBook. Retrieved from [Link]

- Google Patents. (n.d.). US8263787B2 - Process for preparing dorzolamide.

-

PubChem. (n.d.). Chloromethanesulfonyl-dichloromethanesulfonyl chloride. Retrieved from [Link]

- Google Patents. (n.d.). KR101564401B1 - Process for the preparation of brinzolamide.

-

SciSpace. (n.d.). The reactivity of dichloromethane toward amines. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. Retrieved from [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: Dichloromethane. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Sulfonyl chloride synthesis by chlorosulfonation. Retrieved from [Link]

-

Quick Company. (n.d.). An Improved Process For Preparing Brinzolamide. Retrieved from [Link]

-

Eureka | Patsnap. (n.d.). Key intermediate of dorzolamide hydrochloride and synthesis method thereof. Retrieved from [Link]

-

Pharmacia. (2024, March 31). Identification and synthesis of metabolites of the new antiglaucoma drug. Retrieved from [Link]

- Google Patents. (n.d.). DE19732030A1 - Preparation of chloromethane sulphonylhalide intermediates.

-

ResearchGate. (2025, August 6). Diverse Reactions of Sulfonyl Chlorides and Cyclic Imines. Retrieved from [Link]

-

Chemistry LibreTexts. (2021, July 31). 23.9: Amines as Nucleophiles. Retrieved from [Link]

-

Eureka | Patsnap. (n.d.). Synthesis method of brinzolamide key intermediate. Retrieved from [Link]

-

WIPO Patentscope. (2010, June 3). WO/2010/061398 PROCESS FOR PREPARING DORZOLAMIDE HYDROCHLORIDE AND ITS INTERMEDIATE. Retrieved from [Link]

-

WIPO Patentscope. (2010, June 13). WO2010061398A1 - Process for preparing dorzolamide hydrochloride and its intermediate. Retrieved from [Link]

-

Chemguide. (n.d.). Reaction between acyl chlorides and amines - addition / elimination. Retrieved from [Link]

- Google Patents. (n.d.). EP2348026A1 - Process for the preparation of brinzolamide and intermediates thereof.

Sources

- 1. 41197-29-9 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 2. DE19732030B4 - Process for the preparation of chloromethanesulfonyl chloride - Google Patents [patents.google.com]

- 3. DE19732030A1 - Preparation of chloromethane sulphonylhalide intermediates - Google Patents [patents.google.com]

- 4. carlroth.com:443 [carlroth.com:443]

- 5. Sulfonamide synthesis by S-N coupling [organic-chemistry.org]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. US8263787B2 - Process for preparing dorzolamide - Google Patents [patents.google.com]

- 8. KR101564401B1 - Process for the preparation of brinzolamide - Google Patents [patents.google.com]

- 9. An Improved Process For Preparing Brinzolamide [quickcompany.in]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Key intermediate of dorzolamide hydrochloride and synthesis method thereof - Eureka | Patsnap [eureka.patsnap.com]

- 12. View of Identification and synthesis of metabolites of the new antiglaucoma drug | Research Results in Pharmacology [rrpharmacology.ru]

- 13. Synthesis method of brinzolamide key intermediate - Eureka | Patsnap [eureka.patsnap.com]

- 14. WO2010061398A1 - Process for preparing dorzolamide hydrochloride and its intermediate - Google Patents [patents.google.com]

- 15. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 16. fishersci.com [fishersci.com]

- 17. tcichemicals.com [tcichemicals.com]

Dichloromethanesulfonyl chloride mechanism of action in sulfonylation

This guide details the mechanistic principles and experimental protocols for using Dichloromethanesulfonyl chloride (Cl₂CHSO₂Cl) in sulfonylation reactions.

Executive Summary

This compound is a specialized sulfonylating agent used to introduce the dichloromethanesulfonyl (–SO₂CHCl₂) group. Unlike standard tosyl or mesyl protections, this reagent offers a unique electronic profile due to the dual chlorine substitution at the

Key Technical Differentiators:

-

Mechanism: Proceeds predominantly via a highly reactive Dichlorosulfene (Cl₂C=SO₂) intermediate in the presence of base, distinct from the direct

attack often observed with hindered sulfonyl chlorides. -

Reactivity: The electron-withdrawing effect of the two chlorine atoms makes the sulfur center highly electrophilic and the resulting sulfonate a super-leaving group (superior to mesylates, approaching triflates).

-

Utility: Used for synthesizing bioactive sulfonamides (pharmacophore modulation) and activating sterically hindered alcohols.

Mechanistic Deep Dive: The Dichlorosulfene Pathway

The reactivity of this compound is governed by the acidity of its

The Reaction Pathway

-

Deprotonation: A tertiary amine base (e.g., Triethylamine, DIPEA) deprotonates the

-carbon. -

Elimination: Chloride is expelled, generating the transient, highly electrophilic Dichlorosulfene species.

-

Nucleophilic Trapping: The nucleophile (amine or alcohol) attacks the sulfur atom of the sulfene, regenerating the

-anion, which is rapidly protonated to form the product.

Mechanism Visualization

The following diagram illustrates the base-promoted elimination-addition pathway.

Figure 1: The E1cB-like elimination mechanism yielding the reactive dichlorosulfene intermediate.

Reactivity Profile & Comparison

This compound occupies a "Goldilocks" zone between stability and reactivity. It is less explosive/volatile than Triflyl chloride (TfCl) but significantly more reactive than Tosyl chloride (TsCl).

| Reagent | Structure | Leaving Group Ability (Relative) | Mechanism (w/ Base) | Hydrolytic Stability |

| Tosyl Chloride (TsCl) | Moderate | Direct | High | |

| Mesyl Chloride (MsCl) | Good | Sulfene ( | Moderate | |

| Dichloromethanesulfonyl Cl | Very High | Dichlorosulfene ( | Low (Moisture Sensitive) | |

| Triflyl Chloride (TfCl) | Super | Direct | Very Low |

Critical Insight: Because the reaction proceeds via sulfene , steric hindrance on the electrophile is negligible (the intermediate is planar). However, steric hindrance on the nucleophile still affects the trapping step.

Experimental Protocols

Protocol A: Synthesis of N-Dichloromethanesulfonamides

Target: Functionalization of a primary amine.

Reagents:

-

Substrate: Primary Amine (1.0 equiv)

-

Reagent: this compound (1.2 equiv)

-

Base: Triethylamine (Et₃N) or Pyridine (1.5 – 2.0 equiv)

-

Solvent: Anhydrous Dichloromethane (DCM) (

)

Step-by-Step Workflow:

-

Preparation: Flame-dry a round-bottom flask and purge with Nitrogen/Argon. Dissolve the amine in anhydrous DCM.

-

Base Addition: Add Et₃N via syringe. Cool the mixture to 0°C using an ice bath.

-

Why? Cooling controls the exothermic deprotonation and prevents "runaway" sulfene generation which can lead to oligomerization.

-

-

Reagent Addition: Dissolve this compound in a small volume of DCM. Add this solution dropwise over 10-15 minutes to the cold amine mixture.

-

Causality: Slow addition ensures the sulfene concentration remains low relative to the amine, favoring the desired trapping reaction over self-reaction.

-

-

Reaction: Stir at 0°C for 30 minutes, then allow to warm to Room Temperature (RT). Monitor via TLC (typically complete within 1-2 hours).

-

Quench & Workup: Quench with saturated

or water. Extract with DCM. Wash organic layer with 1M HCl (to remove excess pyridine/amine) and then Brine. Dry over

Protocol B: Synthesis of Dichloromethanesulfonate Esters

Target: Activation of an alcohol.

Modifications from Protocol A:

-

Base: Use Diisopropylethylamine (DIPEA) or 2,6-Lutidine if the substrate is acid-sensitive.

-

Temperature: Maintain at -10°C to 0°C throughout the addition. Sulfonate esters are more prone to hydrolysis than sulfonamides; keeping the reaction cold minimizes side reactions.

-

Workup: Avoid strong acids during workup if the product is a sensitive leaving group. Use a pH 5-6 buffer (e.g., phosphate) for the wash.

Troubleshooting & Optimization

| Issue | Root Cause | Solution |

| Low Yield / Oligomers | Sulfene generated too fast; self-reacted. | Dilute the reaction further. Slow down addition rate. Ensure excess nucleophile is present relative to the instantaneous sulfene concentration. |

| Hydrolysis (Sulfonic Acid) | Wet solvent or moisture ingress. | Use anhydrous solvents (molecular sieves). Ensure an inert atmosphere ( |

| No Reaction | Nucleophile too sterically hindered. | Switch to a stronger base (e.g., NaH) in THF to generate the anion of the nucleophile before adding the sulfonyl chloride (forcing a direct attack or rapid trapping). |

| Dark/Black Mixture | Decomposition of reagent. | The reagent is thermally unstable. Store at 4°C . Do not heat the reaction above RT. |

Safety & Handling

-

Corrosivity: this compound releases HCl upon hydrolysis. It is corrosive to tissue and metals.

-

Lachrymator: Like many sulfonyl chlorides, it is a potent lachrymator. Handle only in a functioning fume hood.

-

Incompatibility: Reacts violently with water, strong oxidizers, and dimethyl sulfoxide (DMSO) (potential for Pummerer-type violent exotherms).

References

-

King, J. F., & Durst, T. (1966). The reaction of phenylmethanesulfonyl chloride with tertiary amines: Formation of geometrical isomers about a carbon–sulfur double bond.[1] Canadian Journal of Chemistry.[1] Link (Foundational work on sulfene mechanisms).

-

Opitz, G., et al. (1995).[2][3] Trapping reactions of sulfenes generated from sulfonic acid derivatives and bases. European Journal of Organic Chemistry. Link (Specific trapping of sulfenes including dichlorosulfene).

-

BenchChem. (2025). Application Notes and Protocols for Sulfonamide Synthesis.Link (General protocols for substituted sulfonamides).

-

PubChem. (2025). This compound Compound Summary. National Library of Medicine. Link (Physical properties and safety data).

-

Horiazon Chemical. (2025). Methanesulfonyl Chloride vs. Other Sulfonyl Chlorides: Key Differences in Reactivity.[4][5]Link (Comparative reactivity profiles).

Sources

Dichloromethanesulfonyl Chloride: Technical Safety & Handling Guide

Executive Summary & Chemical Profile

Dichloromethanesulfonyl chloride (DCMSC) is a specialized organosulfur reagent used primarily in medicinal chemistry for the introduction of the dichloromethanesulfonyl pharmacophore and as a potent chlorinating agent.[1] Unlike its more common analog, methanesulfonyl chloride (MsCl), the presence of two chlorine atoms on the

This guide provides a field-proven framework for the safe manipulation of DCMSC, moving beyond generic safety data to address the specific kinetic hazards associated with its hydrolysis and reactivity.

Chemical Identity

| Property | Specification |

| CAS Number | 41197-29-9 |

| IUPAC Name | This compound |

| Formula | |

| Molecular Weight | 183.44 g/mol |

| Physical State | Colorless to pale yellow liquid |

| Boiling Point | 60–62 °C @ 9 mmHg |

| Density | |

| Solubility | Soluble in DCM, CHCl |

Hazard Profiling: The Mechanism of Toxicity

To handle DCMSC safely, one must understand why it is dangerous. The hazard is not merely its acidity, but its rapid hydrolytic kinetics and the nature of its byproducts.

The Hydrolysis Cascade

Upon contact with moisture (atmospheric or bulk water), DCMSC undergoes rapid nucleophilic attack at the sulfur atom. This releases hydrogen chloride gas (HCl) and generates dichloromethanesulfonic acid—a strong acid that can cause deep tissue destruction.

Critical Insight: The reaction is exothermic.[2][3] In a closed system, the rapid evolution of HCl gas causes immediate over-pressurization, leading to vessel rupture.

Figure 1: The hydrolysis cascade of DCMSC. Note the bifurcation into respiratory (gas) and contact (liquid acid) hazards.

Toxicology & Reactivity

-

Inhalation (Fatal Hazard): The HCl released causes immediate laryngospasm and pulmonary edema. The lipophilic nature of the parent molecule allows it to penetrate lung surfactant before hydrolyzing.

-

Skin/Eye Contact (Corrosive): Causes immediate, irreversible coagulative necrosis. The "delayed pain" phenomenon common with some alkylating agents is not observed here; pain is immediate due to acid generation.

-

Lachrymator: Even at low concentrations, vapors trigger intense tearing and blepharospasm.

Engineering Controls & PPE

Trustworthiness in safety comes from redundancy. Do not rely on a single barrier.

Engineering Controls

-

Primary Barrier: All operations must occur within a certified chemical fume hood with a face velocity of 80–100 fpm.

-

Atmosphere: Reactions must be run under an inert atmosphere (Nitrogen or Argon) to prevent atmospheric moisture hydrolysis.

-

Scrubbing: For reactions >5g, the hood exhaust should be supplemented with a base trap (bubbler containing 10% NaOH) connected to the reaction vessel vent to neutralize evolved HCl.

Personal Protective Equipment (PPE) Matrix

| Zone | Requirement | Rationale |

| Eyes | Chemical Splash Goggles + Face Shield | Goggles seal against vapors; shield protects neck/face from splash. |

| Hands (Layer 1) | Laminate Film (Silver Shield™) | Impermeable to small halogenated molecules. |

| Hands (Layer 2) | Nitrile (5 mil minimum) | Mechanical protection for the inner liner. |

| Body | Chemical-Resistant Lab Coat (e.g., Tyvek) | Standard cotton coats absorb and hold corrosive liquids against skin. |

| Respiratory | Not required if in Fume Hood | If spill outside hood: SCBA is required. Do not use cartridge respirators. |

Operational Protocol: Sulfonylation Workflow

Scenario: Using DCMSC to synthesize a sulfonamide derivative for a drug candidate.

This protocol uses a Self-Validating System : every step includes a check to confirm safety before proceeding.

Preparation & Setup[1]

-

Glassware: Oven-dry all glassware (120°C) for >2 hours. Assemble hot to prevent moisture re-adsorption.

-

Solvent: Use anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF). Water content must be <50 ppm.

-

Base Trap: Connect the reaction flask outlet to an oil bubbler, then to a trap containing 10% NaOH.

-

Validation: Ensure bubbles flow out through the oil bubbler, not sucking back.

-

Reagent Handling[1][4]

-

Transfer: Never pour DCMSC. Use a glass syringe with a long needle or a cannula for transfer.

-

Technique: Pull the plunger slowly to avoid cavitation.

-

-

Weighing: Do not weigh in an open boat. Tare a septum-capped vial, inject the reagent, weigh, and calculate mass by difference.

Reaction Execution

-

Cooling: Cool the amine/base mixture (e.g., Triethylamine/DCM) to 0°C before addition.

-

Addition: Add DCMSC dropwise via syringe pump or pressure-equalizing addition funnel.

-

Control: Maintain internal temperature <5°C. Rapid addition causes localized heating and runaway HCl evolution.

-

-

Monitoring: Monitor by TLC or LCMS.

-

Validation: Disappearance of the amine indicates reaction progress.

-

The "Inverse Quench" (Critical Safety Step)

Never add water to the reaction mixture. This concentrates the heat and gas evolution.

-

Prepare Quench: Prepare a vigorously stirred slurry of Ice and Saturated Sodium Bicarbonate (NaHCO₃) in a large beaker (3x reaction volume).

-

Transfer: Slowly pour the reaction mixture into the quench slurry.

-

Observation: Expect effervescence (CO₂ release).[2]

Figure 2: The safe operational workflow for DCMSC sulfonylation. Note the "Inverse Quench" step to manage exotherm.

Emergency Response & Waste Management

Decontamination of Spills

-

Evacuate: Clear the immediate area.

-

PPE: Don full PPE (including Silver Shield gloves).

-

Absorb: Use a commercial acid-neutralizing spill kit or dry sand/vermiculite.

-

Do not use: Paper towels (fire risk from acid reaction) or water (gas evolution).

-

-

Neutralize: Once absorbed, treat the solid waste with dilute NaOH or NaHCO₃ in a fume hood slowly.

Medical Management

-

Skin: Immediate drenching (Safety Shower) for 15 minutes. Do not apply creams.

-

Eyes: Irrigate for 15 minutes minimum. Hold eyelids open.

-

Inhalation: Move to fresh air immediately. Oxygen may be required.[4] Observation for 24 hours is mandatory due to risk of delayed pulmonary edema.

Waste Disposal[1][4]

-

Quenched Reaction Mixtures: Separate organic and aqueous layers. The aqueous layer (containing sulfonates and salts) should be checked for pH neutrality before disposal down the drain (if local regulations permit) or into aqueous waste.

-

Contaminated Solids: Label as "Corrosive Acid Waste" and dispose of via hazardous waste contractor.

References

-

University of Cape Town. (2024). Quenching of Acid Chlorides Standard Operating Procedure. Retrieved from [Link]

-

PubChem. (2024). Compound Summary: this compound.[5] Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Sulfonyl Chlorides in Modern Organic Synthesis

Abstract

This technical guide provides an in-depth exploration of sulfonyl chlorides (R-SO₂Cl), a cornerstone class of reagents in contemporary organic synthesis. We move beyond simple procedural descriptions to dissect the causality behind synthetic choices, offering field-proven insights for researchers, chemists, and drug development professionals. The narrative covers the strategic synthesis of sulfonyl chlorides from diverse starting materials, delves into their pivotal reactions, and highlights their indispensable role in medicinal chemistry and materials science. This document is structured to serve as both a foundational reference and a practical handbook, complete with detailed protocols, comparative data, and mechanistic diagrams to empower scientists in their experimental design and execution.

The Strategic Importance of Sulfonyl Chlorides: More Than Just a Reagent

In the landscape of organic chemistry, sulfonyl chlorides represent a critical nexus of reactivity and versatility. Their significance stems from the powerful electrophilicity of the sulfur atom, a direct consequence of the electron-withdrawing effects of the two oxygen atoms and the chlorine atom.[1] This inherent reactivity makes the chloride a superb leaving group, opening a gateway to a vast array of sulfur-containing functional groups.

Their most prominent application is the synthesis of sulfonamides, a privileged scaffold in medicinal chemistry found in a significant percentage of top-selling pharmaceuticals, including antibacterials (sulfa drugs), diuretics, and anti-inflammatory agents like Celebrex.[2][3] The sulfonamide group is often employed as a bioisostere for carboxylic acids, offering similar hydrogen bonding capabilities but with enhanced metabolic stability and modulated pKa values.[2] Furthermore, sulfonyl chlorides are instrumental in converting alcohols into sulfonate esters (e.g., tosylates, mesylates), transforming a poor hydroxyl leaving group into one of the most effective leaving groups in substitution and elimination reactions.[4][5]

This guide will illuminate the strategic considerations for preparing and utilizing these powerful synthetic intermediates.

The Synthetic Arsenal: Preparing Sulfonyl Chlorides

The choice of synthetic route to a sulfonyl chloride is a critical decision dictated by factors such as substrate scope, functional group tolerance, scale, and safety. Traditional methods often rely on harsh, unselective reagents, while modern catalytic approaches offer milder conditions and broader applicability.

Caption: Overview of major synthetic pathways to sulfonyl chlorides.

From Arenes: Direct Chlorosulfonylation

The reaction of an aromatic compound with chlorosulfonic acid (ClSO₃H) is a classical and direct method for installing a sulfonyl chloride group.[2][3]

-

Mechanism: This is an electrophilic aromatic substitution (EAS) reaction. The highly electrophilic sulfur in ClSO₃H is attacked by the electron-rich aromatic ring.

-

Causality in Practice: This method is best suited for electron-rich arenes. However, its utility is severely limited by the harsh acidic conditions, which are incompatible with many sensitive functional groups.[3] Another significant drawback is the lack of regiochemical control with substituted arenes, often leading to mixtures of ortho and para isomers. Despite these limitations, this approach was famously used in the initial medicinal chemistry route for Viagra.[2]

From Thiols and Derivatives: Oxidative Chlorination

Oxidative chlorination of sulfur compounds at a lower oxidation state (like thiols, disulfides, or thioacetates) is a more versatile and widely used strategy.[5]

-

Mechanism: The process involves the oxidation of the sulfur atom and concurrent chlorination. A variety of reagents can accomplish this transformation.

-

Experimental Choices:

-

Harsh Reagents: Historically, reagents like aqueous chlorine were used, but these are hazardous and often unselective.[2][3]

-

Milder Reagents: The combination of N-chlorosuccinimide (NCS) with an aqueous chloride source provides a much milder and more controlled system.[6][7] The in-situ generation of the active chlorinating species allows for broader functional group tolerance. The use of H₂O₂ and SOCl₂ is another effective combination for the direct conversion of thiols.[7]

-

-

Trustworthiness: This method is highly reliable for both alkyl and aryl sulfonyl chlorides. One-pot procedures where the thiol is oxidized and chlorinated, and the resulting sulfonyl chloride is immediately reacted with an amine, are particularly efficient for generating sulfonamides.[6][7]

From Anilines: The Sandmeyer-Type Reaction

This pathway offers a powerful method to generate aryl sulfonyl chlorides from readily available anilines, providing excellent regiochemical control based on the aniline substitution pattern.

-

Mechanism: The process involves two key steps: (1) diazotization of the aniline with sodium nitrite (NaNO₂) and a strong acid (e.g., HCl) to form a diazonium salt, followed by (2) a copper-catalyzed reaction with sulfur dioxide.[2][8]

-

Modern Advancements: Handling gaseous, toxic sulfur dioxide is a significant operational hazard. The development of solid SO₂ surrogates, most notably DABSO (a DABCO-sulfur dioxide adduct), has revolutionized this reaction, making it safer and more practical for lab-scale synthesis.[7][9][10] Furthermore, innovative aqueous processes have been developed where the sulfonyl chloride product, being poorly soluble in water, precipitates from the reaction mixture, protecting it from hydrolysis and simplifying isolation.[8]

From Aryl Halides and Boronic Acids: Catalytic Cross-Coupling

Palladium-catalyzed cross-coupling reactions represent the cutting edge of sulfonyl chloride synthesis, offering unparalleled functional group tolerance and a convergent approach.

-

Mechanism: These methods typically involve the palladium-catalyzed coupling of an aryl halide or boronic acid with a sulfur dioxide source.[3] The reaction proceeds through a Pd-sulfinate intermediate.

-

Causality in Practice: This strategy is invaluable when the required substitution pattern is inaccessible via EAS or when the substrate is laden with sensitive functional groups.[3] It allows for the late-stage introduction of the sulfonyl chloride moiety, a highly desirable feature in drug discovery programs where rapid diversification of a core structure is needed.

From Primary Sulfonamides: Late-Stage Re-activation

Traditionally, the primary sulfonamide has been viewed as a synthetic endpoint. However, recent breakthroughs allow for its "re-activation" back into a highly reactive sulfonyl chloride.

-

Mechanism: Reagents such as Pyrylium tetrafluoroborate (Pyry-BF₄) activate the otherwise unreactive NH₂ group of a primary sulfonamide, enabling its conversion into an excellent leaving group. Subsequent treatment with a chloride source generates the sulfonyl chloride in situ.[11]

-

Significance: This is a paradigm shift for medicinal chemistry. It allows for the modification of complex, drug-like molecules that already contain a primary sulfonamide, treating it as a functional handle rather than a terminal group. This enables late-stage diversification, allowing chemists to rapidly generate analogues of a lead compound for structure-activity relationship (SAR) studies.[11]

| Method | Starting Material | Typical Reagents | Key Advantages | Key Limitations |

| Chlorosulfonylation | Arenes | ClSO₃H | Direct, inexpensive. | Harsh acidic conditions, poor regioselectivity, low functional group tolerance.[2][3] |

| Oxidative Chlorination | Thiols, Disulfides | NCS/H₂O, H₂O₂/SOCl₂ | High versatility (alkyl & aryl), milder options available. | Requires pre-existing C-S bond.[3][6] |

| Sandmeyer Reaction | Anilines | NaNO₂, SO₂ (or DABSO), Cu catalyst | Excellent regiochemical control. | Diazonium salts can be unstable; handling of SO₂ gas (if surrogate not used).[2][8] |

| Pd-Catalyzed Coupling | Aryl Halides/Boronic Acids | Pd catalyst, SO₂ surrogate | Excellent functional group tolerance, convergent, good for late-stage synthesis. | Cost of catalyst, requires specific coupling partners.[2][3] |

| Sulfonamide Activation | Primary Sulfonamides | Pyry-BF₄, MgCl₂ | Superb for late-stage functionalization of complex molecules. | Newer method, reagent availability/cost may be a factor.[11] |

| Table 1. Comparison of Major Synthetic Routes to Sulfonyl Chlorides. |

The Reactive Core: Key Transformations of Sulfonyl Chlorides

The utility of sulfonyl chlorides is defined by their reactions with nucleophiles. The following transformations are fundamental to their application in organic synthesis.

Caption: Core reactions of sulfonyl chlorides with common nucleophiles.

Formation of Sulfonamides

This is the most widespread application of sulfonyl chlorides. The reaction with primary or secondary amines, typically in the presence of a non-nucleophilic base like pyridine or triethylamine, proceeds readily to form the corresponding sulfonamide.[2][12]

-

Mechanism: The reaction proceeds via nucleophilic attack of the amine nitrogen on the electrophilic sulfur atom. The tetrahedral intermediate then collapses, expelling the chloride ion. The base serves to neutralize the HCl byproduct, preventing protonation of the starting amine.

-

Self-Validating System: The reaction is typically high-yielding and clean.[2] Progress can be easily monitored by TLC or LCMS, observing the consumption of the amine and the appearance of the higher molecular weight sulfonamide product. The HCl byproduct formation is a key indicator of reaction progress.

-

Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the aryl sulfonyl chloride (1.0 eq) and a suitable anhydrous solvent (e.g., dichloromethane or acetonitrile, ~0.2 M).

-

Reagent Addition: Add the amine (1.1 eq) to the solution. Follow with the slow addition of a base, such as triethylamine (1.5 eq) or pyridine (2.0 eq), at 0 °C.

-

Causality Note: Adding the base last and at a reduced temperature helps to control the exotherm and prevents unwanted side reactions. Pyridine can also act as a nucleophilic catalyst.

-

-

Reaction: Allow the reaction to warm to room temperature and stir for 1-16 hours. Monitor by TLC or LCMS until the starting sulfonyl chloride is consumed.

-

Workup: Dilute the reaction mixture with the solvent and wash sequentially with 1M HCl (to remove excess amine and base), water, and brine.

-

Isolation: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or silica gel chromatography.[12]

Formation of Sulfonate Esters: Activating Alcohols

The reaction of a sulfonyl chloride with an alcohol in the presence of a base yields a sulfonate ester. This is not merely the formation of a new functional group; it is a strategic activation of the alcohol.

-

Significance: The sulfonate group (e.g., tosylate, mesylate, triflate) is an exceptionally good leaving group, far superior to the hydroxyl group itself. This in-situ activation enables the alcohol to participate readily in Sₙ2, Sₙ1, E1, and E2 reactions.[4]

-

Stereochemical Integrity: A crucial aspect of this reaction is that the C-O bond of the alcohol is not broken during the formation of the sulfonate ester. The reaction occurs at the oxygen atom. Consequently, the stereochemistry of a chiral alcohol is retained in the sulfonate ester product.[4] This provides a powerful tool for stereocontrolled synthesis, as a subsequent Sₙ2 reaction will then proceed with a predictable inversion of configuration.[4]

-

Setup: Dissolve the alcohol (1.0 eq) in anhydrous pyridine or dichloromethane at 0 °C under an inert atmosphere.

-

Causality Note: Pyridine often serves as both the base and the solvent. Its role is to neutralize the HCl generated.

-

-

Reagent Addition: Add p-toluenesulfonyl chloride (TsCl, 1.1-1.5 eq) portion-wise to the cold solution, ensuring the temperature does not rise significantly.

-

Reaction: Stir the mixture at 0 °C for several hours or let it stand in the refrigerator overnight. The formation of a precipitate (pyridinium hydrochloride) is a positive indication of reaction progress.

-

Workup: Pour the reaction mixture into ice-cold water to quench any unreacted TsCl. If using dichloromethane, separate the layers. If using pyridine, extract the aqueous mixture with a solvent like ethyl acetate or diethyl ether.

-

Purification: Wash the organic extracts with cold, dilute CuSO₄ solution (to remove pyridine), followed by water and brine. Dry the organic layer, concentrate, and purify the resulting tosylate by chromatography or recrystallization. The product should be stored in a freezer as tosylates can be unstable over time.

Sulfonyl Chlorides in the Pharmaceutical Industry

The impact of sulfonyl chloride chemistry on drug development is profound. The resulting sulfonamide moiety is a key structural feature in a vast number of marketed drugs.

| Drug Name | Therapeutic Area | Simplified Structure Highlighting Sulfonamide |

| Celecoxib (Celebrex) | Anti-inflammatory (COX-2 Inhibitor) | Aryl ring attached to -SO₂NH₂ |

| Sildenafil (Viagra) | Erectile Dysfunction (PDE5 Inhibitor) | Heterocyclic system attached to -SO₂-N(piperazine) |

| Hydrochlorothiazide | Diuretic | Dihydrobenzothiadiazine dioxide core (a cyclic sulfonamide) |

| Glibenclamide | Antidiabetic | Aryl-SO₂-NH-C(O)-NH-Cyclohexyl structure |

| Table 2. Examples of Prominent Drugs Synthesized via Sulfonyl Chloride Chemistry.[2] |

The reason for this prevalence is multifaceted. The tetrahedral geometry of the sulfur atom in a sulfonamide can mimic that of a phosphate transition state, making it an effective enzyme inhibitor. Its ability to act as a hydrogen bond donor (N-H) and acceptor (S=O) allows it to form strong interactions with biological targets.[2] The development of modern synthetic methods, particularly those amenable to late-stage functionalization, ensures that sulfonyl chlorides will remain a vital tool for medicinal chemists seeking to create the next generation of therapeutics.[11]

Conclusion and Future Outlook

Sulfonyl chlorides are far more than simple chemical intermediates; they are powerful enablers of molecular construction. Their robust reactivity, coupled with an expanding portfolio of synthetic methods for their preparation, solidifies their position as indispensable tools in organic synthesis. From the activation of alcohols to the construction of life-saving pharmaceuticals, their influence is extensive.

Future developments will likely focus on enhancing the sustainability and efficiency of their synthesis. The continued development of catalytic, C-H activation-based methods will reduce the reliance on pre-functionalized starting materials.[2] Furthermore, the invention of new SO₂ surrogates and milder activation reagents will broaden the scope of these transformations, allowing chemists to install complex sulfonyl-based functionalities into ever more intricate molecular architectures with surgical precision.

References

-

Title: Sulfonyl chloride synthesis by oxidation Source: Organic Chemistry Portal URL: [Link]

-

Title: Synthesis of Sulfonamides | Synthetic Methods in Drug Discovery: Volume 2 Source: Royal Society of Chemistry URL: [Link]

-

Title: Sulfonyl chloride – Knowledge and References Source: Taylor & Francis URL: [Link]

-

Title: Preparation of sulfonamides from N-silylamines Source: National Institutes of Health (PMC) URL: [Link]

-

Title: Sulfonyl Chloride Definition - Organic Chemistry Key Term Source: Fiveable URL: [Link]

-

Title: A New, Mild Preparation of Sulfonyl Chlorides. Source: ResearchGate URL: [Link]

-

Title: Better Synthesis of Sulfonyl Chloride Mimics Source: ChemistryViews URL: [Link]

-

Title: Sulfonyl Chlorides Source: YouTube URL: [Link]

-

Title: Sulfonyl chloride synthesis by chlorosulfonation Source: Organic Chemistry Portal URL: [Link]

-

Title: Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides Source: ACS Publications URL: [Link]

-

Title: Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids Source: National Institutes of Health (PMC) URL: [Link]

-

Title: Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4 Source: Wiley Online Library URL: [Link]

-

Title: Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides Source: National Institutes of Health (PMC) URL: [Link]

-

Title: Sulfonamide synthesis by S-N coupling Source: Organic Chemistry Portal URL: [Link]

-

Title: Recent advances in synthesis of sulfonamides: A review Source: Chemistry & Biology Interface URL: [Link]

Sources

- 1. fiveable.me [fiveable.me]

- 2. books.rsc.org [books.rsc.org]

- 3. Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. youtube.com [youtube.com]

- 5. Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Sulfonyl chloride synthesis by oxidation [organic-chemistry.org]

- 7. Sulfonamide synthesis by S-N coupling [organic-chemistry.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. chemistryviews.org [chemistryviews.org]

- 10. Sulfonyl chloride synthesis by chlorosulfonation [organic-chemistry.org]

- 11. d-nb.info [d-nb.info]

- 12. Preparation of sulfonamides from N-silylamines - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Synthesis of N-Substituted Dichloromethanesulfonamides using Dichloromethanesulfonyl Chloride

Executive Summary

This guide details the experimental protocol for synthesizing N-substituted dichloromethanesulfonamides using dichloromethanesulfonyl chloride (DCMSC) . Unlike standard arylsulfonyl chlorides (e.g., tosyl chloride), DCMSC is an aliphatic, electron-deficient sulfonyl chloride bearing a dichloromethyl moiety (

Key Technical Insight: The presence of two chlorine atoms on the

Chemical Properties & Safety Profile

Compound: this compound

CAS: 41197-29-9

Formula:

| Property | Value | Critical Note |

| Physical State | Colorless to pale yellow oil | Lachrymator (Tear gas effect). Handle only in a fume hood. |

| Boiling Point | 60-62°C at 9 mmHg | Volatile under high vacuum. |

| Density | Significantly denser than DCM/Water. | |

| Reactivity | High | Reacts violently with water/alcohols. |

| Storage | Hygroscopic. Store under Argon/Nitrogen.[1] |

Safety Warning: DCMSC is a severe skin/eye irritant and lachrymator.[2] Inhalation can cause respiratory edema. Double-gloving (Nitrile/Neoprene) and a full-face shield are recommended during the addition phase.

Mechanistic Principles

The reaction follows a Nucleophilic Acyl Substitution pathway (specifically at the sulfur center), formally analogous to the

-

Nucleophilic Attack: The amine nitrogen attacks the hypervalent sulfur atom. The electron-withdrawing nature of the dichloromethyl group (

) makes the sulfur highly electrophilic, accelerating this step compared to phenylsulfonyl chlorides. -

Intermediate Stabilization: A tetrahedral-like transition state is formed.

-

Elimination: The chloride ion (

) is expelled as a good leaving group, reforming the sulfonyl double bond. -

Base Role: The auxiliary base (Triethylamine or Pyridine) neutralizes the generated

, driving the equilibrium forward and preventing the protonation of the unreacted amine.

Pathway Diagram

The following diagram illustrates the reaction logic and potential side pathways (Hydrolysis).

Caption: Mechanistic pathway for sulfonylation. Note the competition between amine attack and hydrolysis if moisture is present.

Experimental Protocol

Materials

-

Substrate: Primary or Secondary Amine (

). -

Reagent: this compound (

). -

Base: Triethylamine (

) or Diisopropylethylamine (DIPEA) ( -

Solvent: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF).

-

Quench:

or Saturated

Step-by-Step Procedure

1. Preparation (Inert Atmosphere)

-

Flame-dry a round-bottom flask equipped with a magnetic stir bar.

-

Purge with Nitrogen or Argon.

-

Dissolve the Amine (

) in anhydrous DCM ( -

Add the Base (

) via syringe. -

Cool the mixture to

using an ice/water bath. Crucial: Lower temperatures control the exotherm.

2. Addition

-

Dilute DCMSC (

) in a small volume of anhydrous DCM (approx. 1/5th of reaction volume). -

Add the DCMSC solution dropwise to the amine mixture over 10–15 minutes.

-

Observation: Fuming may occur if the headspace is not properly purged. A white precipitate (amine-HCl salt) will form immediately.

3. Reaction

-

Allow the reaction to stir at

for 30 minutes. -

Remove the ice bath and allow to warm to Room Temperature (RT) .

-

Stir for 2–4 hours.

-

Monitoring: Check progress via TLC or LC-MS.

-

TLC Stain:

or Phosphomolybdic Acid (PMA). Sulfonamides are often UV active if the amine is aromatic.

-

4. Work-up

-

Quench the reaction by adding water or saturated

. -

Phase Separation: Transfer to a separatory funnel. Extract with DCM (

). -

Wash:

-

Wash organic layer with

(to remove unreacted amine/base). Skip this if product is acid-sensitive. -

Wash with Brine.

-

-

Dry: Dry over anhydrous

or -

Concentrate: Filter and evaporate solvent under reduced pressure.

5. Purification

-

Crude products are often pure enough for subsequent steps.

-

If necessary, purify via Flash Column Chromatography (Hexanes/Ethyl Acetate gradient). Recrystallization from Ethanol/Water is possible for solid sulfonamides.

Experimental Workflow Diagram

Caption: Operational workflow for the synthesis of DCMSC-derived sulfonamides.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield | Hydrolysis of DCMSC | Ensure DCM is anhydrous. Use fresh DCMSC bottle. Increase DCMSC equivalents to 1.5. |

| Impurity: Sulfonic Acid | Moisture ingress | Flame-dry glassware. Keep system under positive |

| Unreacted Amine | Steric Hindrance | Use Pyridine as solvent. Heat to reflux only after initial addition is complete. Add DMAP ( |

| Dark/Tar Formation | Exotherm / Decomposition | Slow down addition rate. Maintain |

References

-

PubChem Compound Summary. "this compound (CID 576100)."[3] National Center for Biotechnology Information. Accessed Oct 2023. Link

-

Sigma-Aldrich. "Sulfonyl Chlorides and Sulfonamides: Building Blocks in Medicinal Chemistry." Technical Bulletin. Link

-

BenchChem. "Protocols for Sulfonamide Synthesis using Halogenated Sulfonyl Chlorides." Application Notes. Link

-

Fisher Scientific. "Safety Data Sheet: this compound." Link

Sources

Dichloromethanesulfonyl chloride in the synthesis of novel heterocycles

Application Note: Precision Synthesis of 3,3-Dichloro- -Sultams using Dichloromethanesulfonyl Chloride

Executive Summary

This compound (DCMSC, CAS: 41197-29-9) is a specialized sulfonylating agent distinct from its non-halogenated analog, methanesulfonyl chloride (mesyl chloride). While often overlooked, DCMSC serves as a potent precursor to dichlorosulfene (

This application note details the controlled generation of dichlorosulfene and its subsequent trapping with imines (Schiff bases) to synthesize 3,3-dichloro-

Mechanistic Insight: The Dichlorosulfene Pathway

The utility of DCMSC relies on the in situ generation of dichlorosulfene. Unlike standard sulfonylation, which proceeds via direct nucleophilic attack, the reaction with DCMSC in the presence of a tertiary amine base proceeds via an elimination-addition mechanism (Sulfa-Staudinger cycloaddition).

Reaction Pathway[1][2]

-

Deprotonation: The tertiary amine removes the acidic

-proton from DCMSC ( -

Elimination: Chloride ion elimination occurs rapidly, generating the transient dichlorosulfene species.

-

[2+2] Cycloaddition: The electrophilic sulfur of the sulfene is attacked by the imine nitrogen, followed by ring closure between the imine carbon and the sulfene

-carbon.

Mechanistic Diagram

The following diagram illustrates the critical pathway and the competing hydrolysis side reaction that must be avoided.

Figure 1: Mechanism of Dichlorosulfene generation and trapping. Note the competition between cycloaddition and hydrolysis.

Experimental Protocol: Synthesis of N-Aryl-3,3-dichloro- -sultams

Objective: Synthesis of 1-phenyl-3,3-dichloro-4-(4-chlorophenyl)thiazetidine-1,1-dioxide via reaction of DCMSC with N-(4-chlorobenzylidene)aniline.

Reagents & Equipment

-

Reagent A: this compound (1.1 equiv). Handle in fume hood.

-

Reagent B: N-Aryl imine (1.0 equiv).

-

Base: Triethylamine (

) or DIPEA (1.2 equiv). Must be dry/distilled. -

Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous.

-

Equipment: 3-neck round bottom flask, nitrogen inlet, pressure-equalizing addition funnel, cryostat or ice-salt bath.

Step-by-Step Procedure

Step 1: System Preparation Flame-dry a 3-neck round bottom flask and cool under a stream of dry nitrogen. Charge the flask with the Imine (10 mmol) and anhydrous DCM (50 mL) .

Step 2: Base Addition Add Triethylamine (12 mmol) to the imine solution. Stir until homogeneous. Cool the mixture to 0 °C using an ice bath.

-

Expert Note: Unlike standard acid chloride reactions, we add the base before the sulfonyl chloride. This ensures that as soon as the sulfene is generated in the next step, the imine is present in high concentration to trap it.

Step 3: Controlled Addition of DCMSC Dissolve DCMSC (11 mmol) in DCM (10 mL) in the addition funnel. Add this solution dropwise to the reaction mixture over 30–45 minutes .

-

Critical Control Point: The reaction is exothermic. Maintain internal temperature < 5 °C. Rapid addition leads to local high concentrations of sulfene, promoting polymerization or oligomerization rather than cyclization.

Step 4: Reaction Propagation Once addition is complete, allow the reaction to warm to room temperature naturally. Stir for 4–6 hours .

-

Monitoring: Monitor by TLC.[1] The disappearance of the imine is the primary indicator. The sultam product is usually less polar than the starting imine.

Step 5: Quench and Workup Quench the reaction with Water (50 mL) . Separate the organic layer.[2][3] Wash the organic phase sequentially with:

-

0.1 M HCl (to remove excess amine).

-

Saturated

(to remove any hydrolyzed sulfonic acid). -

Brine.

Step 6: Purification

Dry over

Quantitative Data Summary

| Parameter | Specification | Notes |

| Stoichiometry | 1.0 Imine : 1.1 DCMSC : 1.2 Base | Slight excess of DCMSC compensates for hydrolysis. |

| Temperature | 0 °C | Low temp required during generation step. |

| Concentration | 0.1 M - 0.2 M | Dilution favors intramolecular cyclization over polymerization. |

| Typical Yield | 65% - 85% | Dependent on steric bulk of the imine. |

Workflow Visualization

The following flowchart outlines the operational logic for the synthesis and purification.

Figure 2: Operational workflow for the synthesis of 3,3-dichloro-

Troubleshooting & Optimization

Common Failure Modes

-

Polymerization (Dark Tar): Caused by adding DCMSC too quickly or lacking sufficient trapping agent (imine).

-

Fix: Increase dilution and slow down the addition rate.

-

-

Hydrolysis (No Reaction): Reaction mixture was not anhydrous. DCMSC reacts with water to form dichloromethanesulfonic acid, which protonates the base and kills the reaction.

-

Fix: Ensure solvents are distilled/dried. Use fresh DCMSC.

-

-

Low Conversion: Imine is electron-deficient.

-

Fix: Electron-poor imines are slower to react with the sulfene. Refluxing in DCM (40 °C) after the addition step may be required.

-

Derivatization Potential

The 3,3-dichloro motif is not just a structural feature; it is a functional handle.

-

Dechlorination: Reduction with

or catalytic hydrogenation can yield the parent -

Substitution: The gem-dichloro position is sterically crowded, but under forcing conditions, it can undergo substitution, though this is rare. The primary value is the rigidity and lipophilicity the chlorines add to the ring.

Safety & Handling (E-E-A-T)

This compound is a hazardous reagent.[4][5][6] Strict adherence to safety protocols is non-negotiable.

-

Lachrymator: DCMSC vapors are extremely irritating to eyes and respiratory tracts. Always handle in a well-ventilated fume hood.

-

Corrosive: Causes severe skin burns.[4][5][6] Wear nitrile gloves (double gloving recommended) and a lab coat.

-

Decomposition: Releases HCl gas upon contact with moisture. Store in a desiccator or under inert gas in a refrigerator.

-

First Aid:

-

Skin: Wash immediately with soap and water for 15 minutes.

-

Eyes: Rinse with water for 15 minutes; seek medical attention immediately.

-

References

-

Mechanism of Sulfene Formation: King, J. F. (1975). "Return of the Sulfenes." Accounts of Chemical Research, 8(1), 10–17.

-

Synthesis of

-Sultams: Liskamp, R. M. J., et al. (2000). "Sulfonyl Chlorides as Building Blocks." European Journal of Organic Chemistry. -

DCMSC Specifics: "this compound."[7] PubChem Database, National Center for Biotechnology Information.

-

General Sulfa-Staudinger Protocol: Zajac, W. W., et al. (1987). "Reaction of sulfonyl chlorides with imines." Journal of Organic Chemistry.

Sources

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. CN111253346A - Synthetic method for preparing empagliflozin intermediate - Google Patents [patents.google.com]

- 3. CN102775359A - New synthesis method of high-content quizalofop-ethyl intermediate - Google Patents [patents.google.com]

- 4. tcichemicals.com [tcichemicals.com]

- 5. fishersci.com [fishersci.com]

- 6. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 7. 41197-29-9 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

Application Note: Microwave-Assisted Synthesis Using Dichloromethanesulfonyl Chloride

Executive Summary

This guide details the optimized protocol for utilizing Dichloromethanesulfonyl chloride (DCMSC) in microwave-assisted organic synthesis (MAOS). While sulfonyl chlorides are ubiquitous in medicinal chemistry for generating sulfonamides, DCMSC presents unique challenges and opportunities. The dichloromethyl moiety (

Microwave irradiation offers a distinct advantage here: by accelerating the coupling reaction (seconds to minutes), it outcompetes the background rate of hydrolysis, significantly improving yields compared to conventional thermal heating.

Chemical Profile & Mechanistic Rationale[1][2][3][4]

The Reagent: this compound

DCMSC is a specialized electrophile. Unlike the common methanesulfonyl chloride (MsCl), the two

-

Reactivity: Higher electrophilicity than MsCl; rapid reaction with nucleophiles.

-

Acidity: The resulting sulfonamide protons (

) and the methine proton ( -

Stability: Prone to rapid hydrolysis in moist air; releases HCl.

Why Microwave Assistance?

In conventional synthesis, the high reactivity of DCMSC often leads to competitive hydrolysis when reaction times are long, or "sulfene" type elimination side-reactions if heating is prolonged in the presence of base.

Microwave Advantage:

-

Kinetic Control: Rapid dielectric heating allows the desired nucleophilic substitution (

at Sulfur) to reach completion before moisture in the solvent/atmosphere degrades the reagent. -

Solvent Efficiency: Allows the use of polar aprotic solvents (e.g., Acetonitrile) which couple well with microwaves (

) and solubilize both organic amines and the sulfonyl chloride.

Reaction Mechanism

The reaction follows a nucleophilic substitution pathway.[1] The amine attacks the sulfur center, displacing chloride.

Figure 1: Nucleophilic substitution mechanism at the sulfonyl sulfur center.

Experimental Protocols

Safety & Handling

-

Lachrymator: DCMSC causes severe eye and respiratory irritation. Handle only in a fume hood.

-

Pressure Hazard: The reaction generates HCl. In a sealed microwave vial, this can lead to rapid pressure spikes if the base scavenger is insufficient. Always use a vessel with a pressure release seal and ensure sufficient headspace.

Protocol A: General Synthesis of Dichloromethanesulfonamides

This protocol is optimized for primary and secondary amines.

Materials:

-

Amine substrate (1.0 equiv)

-

This compound (1.2 - 1.5 equiv)

-

Base: Pyridine (2.0 equiv) or Triethylamine (2.0 equiv)

-

Solvent: Anhydrous Acetonitrile (MeCN) or Dichloromethane (DCM)

-

Microwave Reactor: Single-mode or Multi-mode (e.g., CEM Discover, Biotage Initiator)

Step-by-Step Procedure:

-

Preparation: In a microwave-dedicated glass vial (2-5 mL), dissolve the amine (1.0 mmol) in anhydrous MeCN (3 mL).

-

Base Addition: Add Pyridine (2.0 mmol). Note: Pyridine is preferred over TEA for sensitive substrates as it minimizes potential

-deprotonation of the product. -

Reagent Addition: Cool the vial to 0°C (ice bath) briefly. Add DCMSC (1.2 mmol) dropwise. Critical: Exothermic reaction.

-

Sealing: Cap the vial with a Teflon-lined septum.

-

Irradiation:

-

Temperature: 80°C

-

Time: 5 - 10 minutes

-

Power: Dynamic (Max 150W)

-

Stirring: High

-

-

Workup:

-

Vent the vial carefully after cooling.

-

Dilute with EtOAc (20 mL).

-

Wash with 1N HCl (2 x 10 mL) to remove excess pyridine/amine. Caution: Do not use strong basic washes (e.g., NaOH), as the dichloromethyl proton is acidic.

-

Wash with Brine, dry over

, and concentrate.

-

Protocol B: Functionalization of Hindered Amines

For sterically hindered anilines or secondary amines where thermal reflux fails.

-

Setup: Use the same stoichiometry as Protocol A.

-

Catalyst: Add 10 mol% DMAP (4-Dimethylaminopyridine) as a nucleophilic catalyst.

-

Irradiation: Increase temperature to 100°C for 15 minutes .

-

Purification: Flash chromatography (Hexane/EtOAc) is usually required due to the higher temperature potentially generating minor impurities.

Workflow Visualization

Figure 2: End-to-end experimental workflow for MW-assisted sulfonylation.

Comparative Data: Thermal vs. Microwave

The following data summarizes the efficiency gains observed when switching from conventional reflux (DCM, 40°C) to Microwave heating (MeCN, 80°C) for the reaction of DCMSC with Aniline.

| Parameter | Conventional Heating (Reflux) | Microwave Irradiation (80°C) | Improvement Factor |

| Reaction Time | 4 - 6 Hours | 10 Minutes | 24x - 36x Faster |

| Yield (Isolated) | 65 - 72% | 88 - 94% | +20% Yield |

| Solvent Volume | 20 - 50 mL | 2 - 4 mL | Green Chemistry |

| Purity (Crude) | Moderate (Hydrolysis products) | High | Simplified Workup |

Table 1: Performance metrics based on internal optimization studies using standard aniline substrates.

Troubleshooting & Expert Tips

-

Hydrolysis Control: If yields are low, the culprit is almost always moisture. DCMSC hydrolyzes faster than MsCl. Ensure the MeCN is anhydrous (stored over molecular sieves) and the vial is flushed with Argon/Nitrogen before sealing.

-

Base Selection: Avoid inorganic bases like

in the microwave for this specific reaction, as the heterogeneous mixture can cause "hot spots" and inconsistent heating. Soluble organic bases (Pyridine, DIPEA) are superior here. -

Substrate Stability: If the product decomposes during workup, check the pH. The

-dichloromethyl group renders the sulfonamide sensitive to base-catalyzed degradation. Keep workup pH < 7.

References

-

Microwave Sulfonylation Principles: Kappe, C. O., & Dallinger, D. (2006). Controlled Microwave Heating in Modern Organic Synthesis. Wiley-VCH. Link

-

Reagent Reactivity: Shainyan, B. A., & Mirskova, A. N. (2004). Chemistry of Sulfonyl Chlorides and Sulfonamides. Russian Chemical Reviews. Link

-

General Protocol Adaptation: Leadbeater, N. E. (2005). Microwave Heating as a Tool for Sustainable Chemistry. CRC Press. Link

-

Bioisostere Applications: Meanwell, N. A. (2011). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link (Contextual reference for halo-alkyl bioisosteres).

-

Chemical Data: National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 84488, this compound. Link

Sources

Application Note: Strategies for the Purification of Products Derived from Dichloromethanesulfonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Challenge of Purity

Dichloromethanesulfonyl chloride (Cl₂CHSO₂Cl) is a versatile reagent employed in the synthesis of novel sulfonamides and sulfonate esters, classes of compounds with significant interest in medicinal chemistry and materials science.[1][2] The reaction of this sulfonyl chloride with nucleophiles, such as amines and alcohols, is typically efficient but generates a predictable profile of impurities that can complicate downstream applications and compromise data integrity.[3]

Achieving high purity is not merely a procedural step but a prerequisite for accurate biological evaluation, reliable structure-activity relationship (SAR) studies, and successful drug candidate nomination. This guide provides a detailed, experience-driven framework for the purification of compounds synthesized using this compound, moving beyond simple protocols to explain the scientific rationale behind each strategic choice.

Strategic Foundation: Understanding the Impurity Profile

Effective purification begins with a comprehensive understanding of what needs to be removed. The primary reaction involves the nucleophilic attack of an amine or alcohol on the electrophilic sulfur atom of this compound, eliminating hydrogen chloride (HCl), which is typically scavenged by a tertiary amine base like triethylamine (TEA) or pyridine.[3]

This process generates several key classes of impurities that must be addressed:

-

Acidic Impurities: The most significant byproduct is dichloromethanesulfonic acid (Cl₂CHSO₃H)[4], formed via hydrolysis of the parent sulfonyl chloride by trace moisture. This impurity is highly polar and must be efficiently removed.

-

Basic Impurities: Excess amine nucleophile (if used) and the tertiary amine base (e.g., triethylamine) will be present in the crude reaction mixture.

-

Salt Byproducts: The HCl scavenger base forms a salt (e.g., triethylammonium chloride), which has distinct solubility properties.[5][6]

-

Unreacted Starting Materials: Residual this compound and the starting nucleophile may persist.

A summary of these common impurities and the primary strategy for their removal is presented below.

| Impurity Class | Example | Key Property | Primary Removal Strategy |

| Acidic | Dichloromethanesulfonic acid | High polarity, acidic | Aqueous basic wash (e.g., NaHCO₃) |

| Basic (Starting Material) | Aniline, Benzylamine | Basic | Aqueous acidic wash (e.g., 1M HCl) |

| Basic (Catalyst/Scavenger) | Triethylamine (TEA), Pyridine | Basic | Aqueous acidic wash (e.g., 1M HCl) |

| Salt Byproduct | Triethylammonium Chloride | High water solubility[5][6] | Aqueous wash/extraction |

| Unreacted Electrophile | This compound | Moisture-sensitive, reactive | Aqueous workup (hydrolysis) |

The First Line of Defense: Aqueous Workup and Extraction

The initial aqueous workup is the most critical step for bulk impurity removal. Its purpose is to leverage the differing acid-base properties and polarities of the components to partition them between an organic solvent (containing the desired product) and an aqueous phase.

Core Principles of Extractive Workup

The strategy relies on converting ionizable impurities into their water-soluble salt forms.

-

Removing Bases: Washing the organic layer with a dilute acid (e.g., 1M HCl) protonates residual amines (the starting nucleophile and TEA), converting them into their corresponding ammonium salts, which are readily extracted into the aqueous phase.[7][8]

-

Removing Acids: A subsequent wash with a mild aqueous base (e.g., saturated sodium bicarbonate solution) deprotonates the acidic dichloromethanesulfonic acid byproduct, forming its highly water-soluble sodium salt.

-

Removing Salts: A final wash with brine (saturated aqueous NaCl) reduces the solubility of organic compounds in the aqueous layer, breaking up emulsions and further drying the organic phase.

Protocol: Standard Extractive Workup for a Dichloromethane (DCM) Reaction

This protocol assumes the reaction was performed in a water-immiscible solvent like dichloromethane (DCM) with triethylamine as the base.

-

Quenching: Cool the reaction mixture to room temperature. Slowly add deionized water to the reaction flask to quench any remaining this compound.

-

Transfer: Transfer the biphasic mixture to a separatory funnel. If needed, add more DCM to ensure the organic layer has a low enough viscosity for efficient separation.

-

Acid Wash: Add an equal volume of 1M HCl (aq) to the separatory funnel. Stopper the funnel, invert, and open the stopcock to vent pressure. Shake vigorously for 30-60 seconds. Allow the layers to separate and drain the lower organic layer. Discard the upper aqueous layer. Repeat this wash one more time.

-

Base Wash: Add an equal volume of saturated NaHCO₃ (aq) solution to the organic layer in the separatory funnel. Vent carefully, as CO₂ gas evolution may occur from neutralization. Shake, allow layers to separate, and drain the organic layer. Discard the aqueous layer.

-

Brine Wash: Add an equal volume of brine to the organic layer. Shake, separate, and drain the organic layer into a clean Erlenmeyer flask.

-

Drying: Add a suitable drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄) to the organic solution. Swirl and let it stand for 10-15 minutes until the solution is clear.

-

Concentration: Filter the solution to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

Below is a workflow diagram illustrating the decision-making process during the aqueous workup.

Caption: Aqueous workup workflow for initial purification.

Bulk Purification: Achieving High Purity

After the initial workup, the crude product requires further purification to remove closely related impurities. The choice between recrystallization and chromatography depends primarily on the physical state and thermal stability of the product.

Method 1: Recrystallization (For Solid Products)

Recrystallization is a powerful and economical technique for purifying solid compounds to a high degree. It relies on the principle that the desired compound and its impurities have different solubilities in a chosen solvent system.[9]

Causality Behind Solvent Choice: An ideal recrystallization solvent should dissolve the compound sparingly at room temperature but completely at its boiling point. Impurities should either be completely insoluble (allowing for hot filtration) or highly soluble (remaining in the mother liquor upon cooling). For sulfonamides, polar protic solvents or their mixtures with water (e.g., ethanol/water, isopropanol/water) are often effective.[10][11]

4.1.1 Protocol: Recrystallization of a Dichloromethylsulfonamide

-

Solvent Screening: Place a small amount of crude product in several test tubes. Add a few drops of different solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene) and observe solubility at room temperature and upon heating.

-

Dissolution: Transfer the crude solid to an appropriately sized Erlenmeyer flask. Add the chosen solvent dropwise while heating the mixture (e.g., on a hot plate with stirring) until the solid just dissolves completely.

-

Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[10] Once at room temperature, the flask can be placed in an ice bath to maximize crystal yield.[10]

-